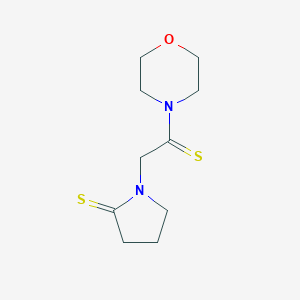![molecular formula C24H34N4 B186993 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine CAS No. 15257-30-4](/img/structure/B186993.png)
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine, commonly known as DMDHEU, is a versatile and widely used crosslinking agent in the textile industry. DMDHEU is a colorless to pale yellow liquid that is soluble in water and organic solvents. It is a highly reactive compound that can crosslink cellulose fibers, resulting in improved wrinkle resistance, dimensional stability, and durability of fabrics.
Applications De Recherche Scientifique
DMDHEU has been extensively studied for its crosslinking properties in the textile industry. However, recent research has shown that DMDHEU has potential applications in other fields as well. For example, DMDHEU has been studied as a crosslinking agent for chitosan-based hydrogels, which have potential applications in drug delivery and tissue engineering. DMDHEU has also been studied as a crosslinking agent for collagen-based scaffolds, which have potential applications in wound healing and tissue regeneration.
Mécanisme D'action
DMDHEU crosslinks cellulose fibers by forming covalent bonds between the cellulose chains. The reaction takes place between the hydroxyl groups on the cellulose chains and the aldehyde groups on the DMDHEU molecule. The resulting crosslinked cellulose fibers have improved mechanical properties, such as increased tensile strength and stiffness.
Effets Biochimiques Et Physiologiques
DMDHEU is a highly reactive compound that can cause skin irritation and sensitization. It is also a potential carcinogen and mutagen. Therefore, it is important to handle DMDHEU with care and follow proper safety protocols. In addition, DMDHEU can crosslink proteins and other biomolecules, which can affect their biological activity and function. Therefore, it is important to study the biochemical and physiological effects of DMDHEU in different applications.
Avantages Et Limitations Des Expériences En Laboratoire
DMDHEU is a versatile crosslinking agent that can be used in a wide range of applications. It is easy to handle and has a long shelf life. However, DMDHEU is a highly reactive compound that requires careful handling and storage. In addition, DMDHEU can crosslink proteins and other biomolecules, which can affect their biological activity and function. Therefore, it is important to optimize the DMDHEU concentration and reaction conditions for each application.
Orientations Futures
There are several future directions for the research on DMDHEU. First, there is a need to study the long-term effects of DMDHEU crosslinking on the mechanical properties and durability of textiles. Second, there is a need to optimize the DMDHEU crosslinking conditions for different types of biomolecules, such as proteins and nucleic acids. Third, there is a need to study the biocompatibility and biodegradability of DMDHEU crosslinked biomaterials for different applications, such as drug delivery and tissue engineering. Fourth, there is a need to develop new crosslinking agents that are less toxic and more efficient than DMDHEU.
Méthodes De Synthèse
DMDHEU is synthesized by the reaction of hexamethylenediamine with formaldehyde and dimethylaminobenzaldehyde. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures. The resulting product is purified by distillation and recrystallization to obtain a high-purity DMDHEU.
Propriétés
Numéro CAS |
15257-30-4 |
|---|---|
Nom du produit |
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine |
Formule moléculaire |
C24H34N4 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
4-[6-[[4-(dimethylamino)phenyl]methylideneamino]hexyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H34N4/c1-27(2)23-13-9-21(10-14-23)19-25-17-7-5-6-8-18-26-20-22-11-15-24(16-12-22)28(3)4/h9-16,19-20H,5-8,17-18H2,1-4H3 |
Clé InChI |
TZTVWMFSHHFTPL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



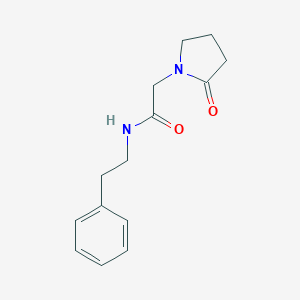
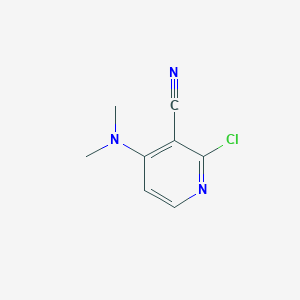
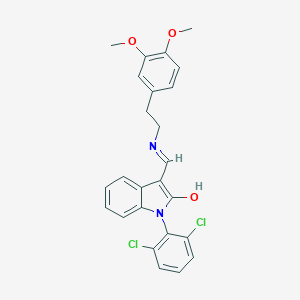
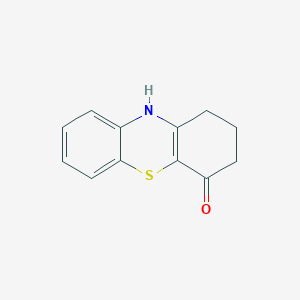
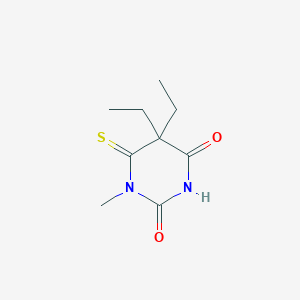
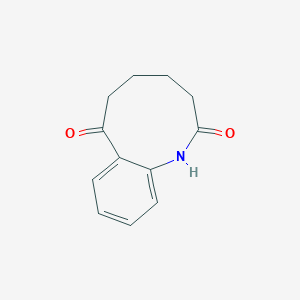
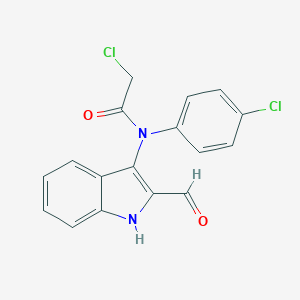
![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

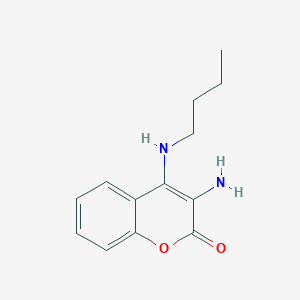
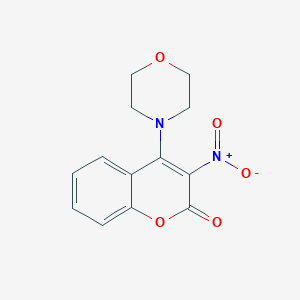
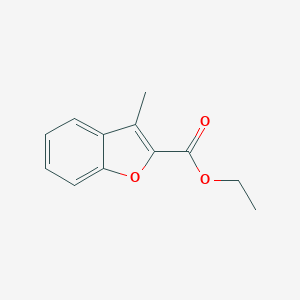
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
